molecular formula C10H11NO3 B7764539 N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 5237-71-8

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B7764539
CAS No.: 5237-71-8
M. Wt: 193.20 g/mol
InChI Key: OBOAPYIYGLQNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring. The presence of the N-methyl and carboxamide groups adds to its chemical complexity and potential reactivity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to understand its binding affinity and specificity .

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical structure allows it to impart desirable properties to the final products .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOAPYIYGLQNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284293, DTXSID50966748
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-80-1, 5237-71-8
Record name NSC36579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.